(2S)-2-Amino-3-Phenyl(2-13C)propansäure

Übersicht

Beschreibung

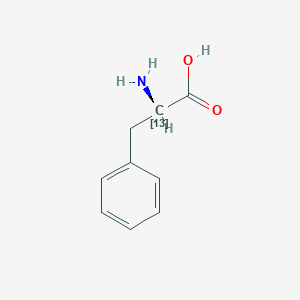

L-Phenylalanine (2-13C) is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Phenylalanine (2-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Phenylalanine (2-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Isotopenmarkierte Proteinproduktion

Isotopenmarkierte Aminosäuren wie L-Phenylalanin (2-13C) sind entscheidend für die Produktion isotopenmarkierter Proteine, die für verschiedene NMR-Spektroskopieanwendungen unerlässlich sind. Dies ermöglicht detaillierte Struktur- und Dynamikstudien von Proteinen .

Bewertung der Phenylalanin-Hydroxylase-Aktivität

Die Verbindung wird zur Bewertung der Phenylalanin-Hydroxylase-Aktivität mittels eines Atemtests verwendet, bei dem der 13CO2-Spiegel nach Verabreichung von 13C-markiertem Phenylalanin gemessen wird. Dies ist wichtig für die Untersuchung von Stoffwechselstörungen wie Phenylketonurie .

Biosynthese aus aromatischen Vorläufern

Forscher haben Biokonversionsprozesse entwickelt, um L-Phenylalanin aus kostengünstigen aromatischen Vorläufern wie Benzaldehyd oder Benzylalkohol zu synthetisieren, was zu kostengünstigeren Produktionsmethoden führen könnte .

Bor-Neutroneneinfangtherapie (BNCT)

L-Phenylalanin-Derivate, wie z. B. 4-Borono-L-Phenylalanin (BPA), zeigen in klinischen BNCT-Studien für die Krebsbehandlung Potenzial. Die Verbesserung der BPA-Aufnahme in Zellen ist ein wichtiger Forschungsbereich, in dem L-Phenylalanin (2-13C) eine Rolle spielen kann .

NMR-Reporter-Synthese

Die Verbindung wird verwendet, um 13C-19F-Spinsysteme in deuterierte aromatische Seitenketten von Phenylalanin einzuführen, die als Reporter für Protein-NMR-Anwendungen dienen. Diese Methode ist wirtschaftlich und einfach und liefert wertvolle Einblicke in Proteinstrukturen .

Massenspektrometrische Bildgebung

L-Phenylalanin (2-13C) wird in der massenspektrometrischen Bildgebung verwendet, um die Kinetik von markiertem Phenylalanin in biologischen Geweben, wie z. B. Tumorgewebe bei Mäusen, zu untersuchen. Dies hilft, die Stoffwechselwege und das Verhalten von Tumoren zu verstehen .

Wirkmechanismus

Target of Action

L-Phenylalanine (2-13C) primarily targets the α2δ subunit of voltage-dependent Ca+ channels and the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) . The α2δ subunit of voltage-dependent Ca+ channels plays a crucial role in the transmission of electrical signals in nerve cells, while NMDARs are critical for synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

L-Phenylalanine (2-13C) acts as an antagonist at the α2δ subunit of voltage-dependent Ca+ channels with a Ki of 980 nM . It also acts as a competitive antagonist for the glycine- and glutamate-binding sites of NMDARs . This means that it competes with glycine and glutamate for binding to these sites, thereby inhibiting the normal function of these receptors .

Biochemical Pathways

The action of L-Phenylalanine (2-13C) on these targets affects several biochemical pathways. By antagonizing the α2δ subunit of voltage-dependent Ca+ channels, it can modulate the influx of calcium ions, which are essential for the release of neurotransmitters and the propagation of electrical signals . By inhibiting the function of NMDARs, it can affect the excitatory synaptic transmission, which is crucial for many cognitive functions .

Pharmacokinetics

It’s known that the incorporation of stable isotopes like 13c into drug molecules can potentially affect their pharmacokinetic and metabolic profiles

Result of Action

The molecular and cellular effects of L-Phenylalanine (2-13C)'s action are primarily related to its antagonistic effects on the α2δ subunit of voltage-dependent Ca+ channels and NMDARs . By inhibiting these targets, it can modulate neuronal signaling and potentially affect various neurological processes .

Biochemische Analyse

Biochemical Properties

L-Phenylalanine (2-13C) interacts with various enzymes, proteins, and other biomolecules. It is a substrate for phenylalanine hydroxylase, a key enzyme in the phenylpropanoid pathway . This interaction is crucial for the conversion of L-Phenylalanine (2-13C) into tyrosine, another essential amino acid .

Cellular Effects

L-Phenylalanine (2-13C) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of action of L-Phenylalanine (2-13C) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it serves as a substrate for phenylalanine hydroxylase, leading to the production of tyrosine . This process involves the binding of L-Phenylalanine (2-13C) to the active site of the enzyme, triggering a series of biochemical reactions.

Temporal Effects in Laboratory Settings

The effects of L-Phenylalanine (2-13C) change over time in laboratory settings. Studies have shown that the largest biomass increase rate and the highest production rate were seen at specific time points during fermentation

Dosage Effects in Animal Models

The effects of L-Phenylalanine (2-13C) vary with different dosages in animal models

Metabolic Pathways

L-Phenylalanine (2-13C) is involved in several metabolic pathways, including the phenylpropanoid pathway . It interacts with various enzymes or cofactors in these pathways. For instance, it serves as a substrate for phenylalanine hydroxylase in the conversion of L-Phenylalanine (2-13C) to tyrosine .

Transport and Distribution

L-Phenylalanine (2-13C) is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation. The specific details of these interactions and their effects on the compound’s distribution are still being studied.

Subcellular Localization

The subcellular localization of L-Phenylalanine (2-13C) and its effects on activity or function are complex and depend on several factors It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-phenyl(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-HMANNDOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[13C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.